Deacetylgedunin

Overview

Description

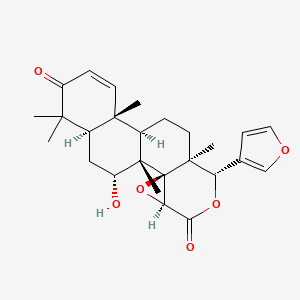

Deacetylgedunin (DCG) is a limonoid derived from plants such as Azadirachta indica (neem) and Cedrela odorata. It is structurally characterized by a tetranortriterpenoid skeleton with a deacetylated hydroxyl group at the C7 position. DCG has garnered attention for its broad-spectrum bioactivities, including antiviral, antiplasmodial, and insecticidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deacetylgedunin can be synthesized through the deacetylation of gedunin. The process involves the removal of the acetyl group from gedunin using specific reagents and conditions. One common method is the use of basic hydrolysis, where gedunin is treated with a base such as sodium hydroxide (NaOH) in an aqueous or alcoholic medium .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of gedunin from plant sources followed by its chemical modification. The extraction process includes solvent extraction using solvents like methanol or ethanol, followed by purification steps such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: Deacetylgedunin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives. For example, oxidation with reagents like potassium permanganate (KMnO4) can yield oxidized products.

Reduction: Reduction reactions can convert this compound into reduced forms using reducing agents like sodium borohydride (NaBH4).

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents like bromine (Br2), chlorine (Cl2)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with different functional groups .

Scientific Research Applications

Anti-Inflammatory Properties

Deacetylgedunin has been extensively studied for its anti-inflammatory effects. Research indicates that it suppresses inflammatory responses through the activation of the Keap1/Nrf2/HO-1 signaling pathway, which plays a crucial role in macrophage function and the modulation of inflammatory diseases.

- In Vivo Studies : In experiments involving C57BL/6 mice, this compound demonstrated significant protective effects against lipopolysaccharide (LPS)-induced septic shock. Mice treated with this compound showed a survival rate of 40%, compared to 0% in untreated controls, indicating its potential as an anti-inflammatory agent in vivo .

- Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. By activating Nrf2, this compound enhances the expression of antioxidant proteins, thereby reducing oxidative stress and inflammation .

Antiviral Activity

Recent studies have highlighted the potential of this compound in combating viral infections, particularly SARS-CoV-2, the virus responsible for COVID-19.

- Mechanism Against SARS-CoV-2 : this compound-rich extracts from plants like Azadirachta indica and Cedrela odorata have been shown to inhibit viral replication by targeting essential viral proteins such as the main protease (Mpro) and blocking interactions between the spike protein and ACE2 receptor. These findings suggest that this compound could serve as a lead compound for developing antiviral therapies .

- Computational Studies : Molecular docking studies have indicated that this compound exhibits superior binding affinity to viral proteins compared to other natural products, positioning it as a promising candidate for further optimization in antiviral drug development .

Table 1: Summary of Key Research Studies on this compound

Mechanism of Action

The mechanism of action of deacetylgedunin involves its interaction with specific molecular targets and pathways:

Anti-inflammatory Action: this compound activates the Keap1/Nrf2/HO-1 signaling pathway, leading to the suppression of inflammatory responses.

Anti-cancer Action: this compound induces cell cycle arrest and apoptosis in cancer cells.

Anti-malarial Action: this compound interferes with the life cycle of malaria parasites by inhibiting key enzymes and proteins essential for their survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Limonoid Family

DCG belongs to the limonoid class, which includes compounds with shared triterpenoid frameworks but varying substituents. Key structural analogues are:

Structural Insights :

- The C7 acetoxy group in gedunin is critical for antiplasmodial activity, as its removal (as in DCG) reduces potency by ~65-fold.

- DCG’s C7 hydroxyl group enhances flexibility, improving binding to viral proteases like TMPRSS2 and Mpro.

Binding Affinities and Inhibition Constants

Comparative docking studies reveal DCG’s superior binding to viral targets over other limonoids and reference drugs:

Table 1: Binding Energies (ΔG, kcal/mol) and Inhibition Constants (Kᵢ)

| Target Protein | DCG | Gedunin | Salvinorin A | Nafamostat |

|---|---|---|---|---|

| SARS-CoV-2 Mpro | -7.4 | -6.9 | -6.6 | -8.1 |

| TMPRSS2 | -7.0 | N/A | -6.75 | -8.5 |

| MERS-CoV PLpro | -8.28 | N/A | N/A | -6.98 |

| Kᵢ (nM) | 851.36 | N/A | N/A | 7.63 |

Key Findings :

- DCG outperforms salvinorin A in binding to SARS-CoV-2 Mpro and TMPRSS2, though it is less potent than nafamostat.

- Against MERS-CoV PLpro, DCG shows a higher binding energy (-8.28 kcal/mol) than the reference drug Indinavir (-6.98 kcal/mol).

Antiviral Mechanisms

DCG’s multi-target inhibition distinguishes it from structurally similar compounds:

- TMPRSS2 Inhibition: DCG disrupts the catalytic triad (His296, Asp345, Ser441) by increasing residue distances (e.g., His296–Asp345 from 3.8 Å to 5.2 Å), unlike salvinorin A, which exhibits transient binding.

- RBD–ACE2 Blockade : DCG interacts with ACE2 residues (His42, Asn33) and RBD residues (Tyr505, Lys417), while gedunin lacks this activity.

- Mpro Inhibition: DCG’s binding stability (MM-PBSA ΔG = -85.2 kcal/mol) surpasses salvinorin A (-79.0 kcal/mol).

Antiplasmodial and Insecticidal Activity

- Anti-malarial Activity : Gedunin (IC₅₀ = 0.04 μg/mL) is 65× more potent than DCG (IC₅₀ = 2.6 μg/mL), emphasizing the importance of the C7 acetoxy group.

- Larvicidal Effects: DCG and gedunin both exhibit activity against Anopheles stephensi, but azadirachtin (another neem limonoid) shows higher efficacy.

Discussion and Implications

DCG’s deacetylation at C7 reduces antiplasmodial activity but enhances antiviral flexibility, making it a versatile candidate for broad-spectrum antiviral development. Its multi-target mechanism contrasts with single-target inhibitors like salvinorin A or nafamostat. However, DCG’s higher Kᵢ (851.36 nM for MERS-CoV PLpro) compared to synthetic drugs suggests a need for structural optimization.

Biological Activity

Deacetylgedunin, a limonoid derived from the Meliaceae family, has garnered attention for its diverse biological activities. This article explores its anticancer, anti-inflammatory, neuroprotective, and antimalarial properties, supported by detailed research findings and data.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure comprising four fused six-membered rings. The crystal structure reveals that it crystallizes with three independent molecules, each adopting various conformations, including distorted half-chair and twist-boat forms . The compound's molecular formula and specific properties are crucial for understanding its biological interactions.

Anticancer Activity

This compound exhibits significant anticancer properties through various mechanisms:

- Inhibition of Heat Shock Protein 90 (Hsp90) : It binds to p23, inhibiting its interaction with Hsp90, which is essential for cancer cell survival. This interaction leads to apoptosis in cancer cells via the activation of caspases .

- Cancer Stem Cell Targeting : The compound has shown efficacy against cancer stem cells by inhibiting Hsp90 and upregulating pro-apoptotic proteins such as Bax and p53, leading to increased apoptosis rates .

Research Findings on Anticancer Activity

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Pathwardhan et al. | B-cells | 8.8 | Caspase-7 activation |

| Ninomiya et al. | Hepatocytes | 4.6 | Inhibition of macrophage activation |

| Morikawa et al. | Human dermal fibroblasts | 3-30 | Collagen synthesis promotion |

Anti-inflammatory Effects

Recent studies indicate that this compound possesses anti-inflammatory properties similar to its parent compound, gedunin. It has been shown to inhibit the P2X7/NLRP3 inflammasome signaling pathway, which plays a critical role in inflammatory responses . This inhibition suggests potential therapeutic applications in inflammatory diseases with reduced toxicity compared to gedunin.

Neuroprotective Properties

This compound demonstrates neuroprotective effects by suppressing neuroinflammation in dopaminergic cells. It mitigates the effects of amyloid-beta-induced inflammation in microglial cells, highlighting its potential in treating neurodegenerative diseases like Parkinson's disease .

Neuroprotective Mechanisms

- Microglial Activation Suppression : Reduces inflammation induced by amyloid-beta.

- Hsp90 Interaction : Prevents harmful interactions that lead to neuronal death.

Antimalarial Activity

The compound exhibits promising antimalarial activity against Plasmodium falciparum strains. In vitro studies have reported IC50 values ranging from 1.31 to 10 μg/mL, indicating effective inhibition of parasite growth .

Antimalarial Efficacy Data

| Study | Strain | IC50 (μg/mL) |

|---|---|---|

| In vitro study 1 | D10 strain | 1.66 |

| In vitro study 2 | W2 strain | 1.31 |

| Limonoid-rich fraction | 3D7 strain | 10 |

Case Studies and Applications

Several case studies have explored the therapeutic applications of this compound:

- A study demonstrated its potential in reducing tumor size in animal models when administered at specific doses.

- Research on its anti-inflammatory effects showed significant reductions in cytokine levels in treated subjects compared to controls.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the structural and spectroscopic properties of Deacetylgedunin?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for structural elucidation. Infrared (IR) spectroscopy can validate functional groups. Ensure purity via HPLC or TLC with appropriate solvent systems. For reproducibility, document solvent ratios, temperature, and instrument calibration parameters in the experimental section .

- Data Presentation : Include annotated spectra with peak assignments and comparative tables for known analogs (e.g., gedunin derivatives). Follow journal guidelines for spectral data formatting .

Q. How can researchers optimize the extraction and isolation of this compound from natural sources?

- Methodology : Employ column chromatography with gradient elution (e.g., hexane-ethyl acetate) for preliminary separation. Validate extraction efficiency using solvent polarity trials and quantify yields via gravimetric analysis. Include controls for solvent purity and plant material authentication .

- Troubleshooting : Address low yields by testing maceration vs. Soxhlet extraction or ultrasound-assisted methods. Compare biomass sources (e.g., leaves vs. bark) in supplementary materials .

Q. What assays are suitable for preliminary evaluation of this compound’s bioactivity (e.g., anticancer, anti-inflammatory)?

- Methodology : Use in vitro cell viability assays (MTT/XTT) for anticancer screening and ELISA for cytokine profiling in anti-inflammatory studies. Include dose-response curves (IC₅₀ calculations) and positive controls (e.g., doxorubicin for cytotoxicity). Standardize cell lines and culture conditions across replicates .

- Data Contradictions : If results conflict with literature, re-evaluate solvent carriers (DMSO vs. ethanol) and cell passage numbers. Perform statistical tests (ANOVA, t-tests) to confirm significance .

Advanced Research Questions

Q. How should researchers address contradictory reports on this compound’s mechanism of action in different disease models?

- Analysis Framework : Conduct a systematic review using PRISMA guidelines to identify bias in existing studies. Compare experimental variables:

| Variable | Potential Confounders |

|---|---|

| Cell type | Primary vs. immortalized lines |

| Dosage range | Subtoxic vs. therapeutic concentrations |

| Assay duration | Acute (24h) vs. chronic (72h) exposure |

- Validate findings via orthogonal assays (e.g., Western blot for protein targets vs. transcriptomics) .

Q. What strategies improve the reproducibility of this compound’s in vivo pharmacokinetic studies?

- Experimental Design :

- Use standardized animal models (e.g., BALB/c mice) with matched age/weight ranges.

- Administer via oral gavage or intravenous injection with vehicle controls.

- Quantify plasma concentrations via LC-MS/MS at multiple timepoints.

- Include bioavailability calculations (AUC, Cₘₐₓ) and metabolite profiling .

- Reporting : Adopt ARRIVE guidelines for animal studies and share raw chromatograms in supplementary files .

Q. How can computational modeling resolve uncertainties in this compound’s molecular targets?

- Methodology :

Perform molecular docking (AutoDock Vina, Schrödinger) against hypothesized targets (e.g., HSP90, NF-κB).

Validate via molecular dynamics simulations (GROMACS) to assess binding stability.

Cross-reference with transcriptomic datasets (GEO, TCGA) to identify dysregulated pathways.

- Data Interpretation : Highlight discrepancies between in silico predictions and experimental results, emphasizing force field limitations or solvent model accuracy .

Q. Methodological Best Practices

- Literature Review : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)"). Exclude non-peer-reviewed sources .

- Data Reproducibility : Archive raw data (spectra, chromatograms) in repositories like Zenodo or Figshare. Provide step-by-step protocols in supplementary materials .

- Ethical Compliance : For studies involving human-derived samples, include IRB approval details and informed consent documentation .

Properties

IUPAC Name |

(1S,2R,4S,7S,8S,11R,12R,17R,19R)-7-(furan-3-yl)-19-hydroxy-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-ene-5,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h7-9,11,13,15-16,18-20,28H,6,10,12H2,1-5H3/t15-,16+,18-,19+,20-,23-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEYJYMNIQHPPK-DXTZDJJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10314-90-6 | |

| Record name | Deacetylgedunin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10314-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetylgedunin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010314906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.